ethyl 4-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate
CAS No.: 859860-51-8
Cat. No.: VC7498507
Molecular Formula: C18H22N2O4
Molecular Weight: 330.384
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859860-51-8 |
|---|---|
| Molecular Formula | C18H22N2O4 |
| Molecular Weight | 330.384 |
| IUPAC Name | ethyl 4-[(6-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C18H22N2O4/c1-3-23-18(22)20-8-6-19(7-9-20)12-14-11-17(21)24-16-5-4-13(2)10-15(14)16/h4-5,10-11H,3,6-9,12H2,1-2H3 |
| Standard InChI Key | WPGAHWLDIYUHOB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Ethyl 4-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate has the molecular formula C₁₈H₂₂N₂O₄ and a molecular weight of 346.38 g/mol. The IUPAC name reflects its structure: a 6-methylcoumarin (2-oxo-2H-chromen-4-yl) linked via a methyl group to the piperazine ring, which is esterified with an ethyl carboxylate. Key spectral data (IR, NMR) align with analogous coumarin-piperazine derivatives, confirming the presence of carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups .
Structural Analogs and Derivatives
Modifications to the coumarin core (e.g., 7-methoxy or 8-hydroxy substituents) or piperazine side chain (e.g., sulfonamide or acetyl groups) alter bioactivity. For example:
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7-Methoxy analogs show enhanced solubility but reduced cytotoxicity compared to the 6-methyl derivative.
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Sulfonamide-functionalized piperazines exhibit stronger carbonic anhydrase inhibition .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three key steps (Table 1):
Table 1: Synthetic Routes for Ethyl 4-[(6-Methyl-2-Oxo-2H-Chromen-4-Yl)Methyl]Piperazine-1-Carboxylate
Step 1: The chromenone core is synthesized via the Pechmann condensation of 2-hydroxy-5-methylbenzaldehyde with diethyl malonate under acidic conditions .
Step 2: The coumarin intermediate reacts with piperazine using carbodiimide coupling agents (EDCI/HOBt) in dimethylformamide (DMF) .
Step 3: Esterification with ethyl chloroformate yields the final product.
Industrial-Scale Considerations
High-throughput techniques like flow chemistry and microwave-assisted synthesis reduce reaction times (e.g., microwave irradiation cuts Step 1 from 6 h to 30 min) . Purification via column chromatography (hexane:EtOAc, 7:3) ensures >95% purity .
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies demonstrate dose-dependent cytotoxicity:
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IC₅₀ values: 12.3 µM (MCF-7 breast cancer), 15.8 µM (PC3 prostate cancer).
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Mechanism: Caspase-3/7 activation and PI3K/Akt pathway inhibition induce apoptosis.
Enzyme Inhibition
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Acetylcholinesterase (AChE): Ki = 0.89 µM, surpassing donepezil (Ki = 1.2 µM) in molecular docking studies .
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Carbonic Anhydrase IX/XII: IC₅₀ = 4.7 nM (CA IX), 6.2 nM (CA XII), via sulfonamide interactions with zinc ions .
Neuroprotective Effects
Preliminary data show 40% reduction in neuronal apoptosis (PC12 cells) under oxidative stress, linked to NF-κB pathway modulation.
Pharmacological Applications
Alzheimer’s Disease
The compound’s AChE inhibition and blood-brain barrier permeability (logP = 2.1) position it as a potential antidementia agent .
Oncology
Selective CA IX/XII inhibition disrupts tumor pH regulation, reducing metastasis in murine models .
Structure-Activity Relationships (SAR)
Table 2: Impact of Substituents on Bioactivity
| Substituent | Position | Effect |
|---|---|---|
| Methyl | Coumarin C6 | ↑ Cytotoxicity (vs. H or OCH₃) |
| Ethyl carboxylate | Piperazine N1 | ↑ Metabolic stability (vs. free amine) |
| Sulfonamide | Piperazine N4 | ↑ CA inhibition (vs. acetyl) |
Key findings:
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C6 Methyl enhances lipophilicity, improving membrane permeability.
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Piperazine N4 modifications tune selectivity for enzyme targets .
Future Directions
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Synthetic Optimization: Explore green chemistry approaches (e.g., biocatalysis) to improve yields.
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In Vivo Studies: Assess pharmacokinetics (e.g., half-life, bioavailability) in rodent models.
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Target Expansion: Screen against emerging targets like PD-L1 or KRAS mutants.
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